N-(2-methoxybenzyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-11-8-9-6-4-5-7-10(9)12-2/h4-7,11H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUPFXRVSIJGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293625 | |
| Record name | N-Ethyl-2-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-83-8 | |
| Record name | N-Ethyl-2-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-2-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(2-methoxybenzyl)ethanamine Derivatives
The primary and most well-established method for synthesizing this compound and its derivatives is through reductive amination. This versatile reaction allows for the formation of the crucial C-N bond from readily available precursors.
Reductive Alkylation Procedures from Primary Amine Precursors
Reductive amination is a cornerstone for the synthesis of this compound. sigmaaldrich.comlibretexts.orgmasterorganicchemistry.com This method involves the reaction of a carbonyl compound, in this case, 2-methoxybenzaldehyde (B41997), with a primary amine, ethylamine (B1201723), to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. sigmaaldrich.comlibretexts.orgmasterorganicchemistry.com
The reaction is typically carried out in a one-pot synthesis. organic-chemistry.org Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (Na(CH3COO)3BH) being the most common. sigmaaldrich.commasterorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH3CN is advantageous as it selectively reduces the imine in the presence of the aldehyde, preventing the reduction of the starting material. masterorganicchemistry.com The reaction is often performed under mildly acidic conditions to facilitate imine formation. sigmaaldrich.com
A general procedure involves dissolving 2,3-dimethoxybenzaldehyde (B126229) in ethanol, followed by the addition of an aqueous solution of methylamine. The mixture is then subjected to hydrogenation in the presence of a catalyst like Raney nickel at an initial pressure of 45 psi. orgsyn.org After the reaction, the catalyst is filtered off, and the product is isolated and purified. orgsyn.org Similar procedures have been successfully applied to synthesize a range of N-methylarylamines from corresponding aldehydes like benzaldehyde, anisaldehyde, and piperonal. orgsyn.org
Table 1: Common Reducing Agents in the Reductive Amination for this compound Synthesis
| Reducing Agent | Key Characteristics |
|---|---|
| Sodium Borohydride (NaBH₄) | Capable of reducing both aldehydes and ketones, so it is typically added after imine formation is complete. sigmaaldrich.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls, allowing for a one-pot reaction. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (Na(CH₃COO)₃BH) | A mild and selective reducing agent, often used for reductive aminations. sigmaaldrich.com |
| Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Ni) | A "greener" alternative that can be highly effective but may also reduce other functional groups. orgsyn.orgnih.gov |
Alternative N-Alkylation Strategies and Side Chain Modifications
While reductive amination is prevalent, direct N-alkylation of a primary amine with an alkyl halide presents an alternative, though often less controlled, synthetic route. masterorganicchemistry.comyoutube.comlibretexts.org This SN2 reaction involves the nucleophilic attack of the amine on the alkyl halide. researchgate.net However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.comlibretexts.org The primary amine product is often more nucleophilic than the starting amine, making it compete for the alkyl halide. masterorganicchemistry.com To mitigate this, a large excess of the starting amine is often used. masterorganicchemistry.com
The N-alkylation of 2-amino-3-acylthiophenes, which can be challenging, has been achieved under mild conditions using carbamoyl (B1232498) or acyl protecting/activating groups on the nitrogen. This approach, employing caesium carbonate and tetrabutylammonium (B224687) iodide in DMF, facilitates the alkylation.
Side chain modifications can be introduced by using different primary amines in the reductive amination process or by employing different alkyl halides in N-alkylation reactions. For instance, reacting 2-methoxybenzaldehyde with different primary amines would yield a variety of N-substituted 2-methoxybenzylamines.
Synthesis of Positional and Structural Isomers of this compound
The synthesis of positional isomers, such as N-(3-methoxybenzyl)ethanamine and N-(4-methoxybenzyl)ethanamine, is crucial for structure-activity relationship (SAR) studies. These isomers are typically synthesized using similar reductive amination or N-alkylation methods, starting from the corresponding positional isomers of methoxybenzaldehyde or methoxybenzyl halide. evitachem.com
For example, N,N-dimethyl-3-methoxybenzylamine has been synthesized by the dropwise addition of 3-methoxybenzyl chloride to a cooled solution of dimethylamine (B145610) in acetonitrile (B52724). evitachem.com Similarly, N-(4-methoxybenzyl)-3-phenylpropylamine has been prepared via a multi-step synthesis starting from N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide. researchgate.net
The synthesis of a series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine positional isomers has been reported, highlighting the importance of chromatographic methods for their differentiation. nih.govnih.gov
Radiochemical Synthesis of this compound Analogues for Advanced Research Probes
Radiolabeled analogues of this compound are invaluable tools for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov The short-lived positron-emitting isotope carbon-11 (B1219553) (¹¹C, t½ = 20.4 min) is often incorporated into the molecule. nih.gov
A common strategy for ¹¹C-labeling is the methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov For instance, 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[¹¹C]methoxybenzyl)ethanamine ([¹¹C]CIMBI-5) has been synthesized by reacting the corresponding Boc-protected precursor with [¹¹C]methyl triflate, followed by acid hydrolysis. nih.gov Another example is the radiosynthesis of (E)-N-(2-[¹¹C]methoxybenzyl)-3-phenyl-acrylamidine, where the nor-analogue was labeled using [¹¹C]methyl triflate. nih.gov The synthesis typically involves trapping the [¹¹C]methyl triflate in a solution of the precursor and a base, followed by purification via HPLC. nih.gov
Table 2: Examples of ¹¹C-Labeled this compound Analogues
| Radiotracer | Precursor | Labeling Agent | Application |
|---|---|---|---|
| [¹¹C]CIMBI-5 | Boc-protected desmethyl precursor | [¹¹C]Methyl triflate | PET imaging of 5-HT₂ₐ serotonin (B10506) receptors. nih.gov |
| (E)-N-(2-[¹¹C]methoxybenzyl)-3-phenyl-acrylamidine | Desmethyl precursor | [¹¹C]Methyl triflate | PET imaging of NMDA receptors. nih.gov |
Investigation of Synthetic By-products and Impurities in Research-Grade Samples
The purity of research-grade samples of this compound and its derivatives is critical for accurate scientific studies. The synthesis of these compounds can lead to various by-products and impurities that may have their own biological activity.
In the context of the NBOMe class of compounds, which are derivatives of this compound, several impurities have been identified in blotter paper samples. nih.gov These impurities likely arise from the synthesis process or subsequent handling. nih.gov For example, analyses have detected trace amounts of other NBOMe derivatives alongside the major compound. nih.gov One study found that blotter papers containing a major NBOMe derivative also had minute amounts of two or three other NBOMe derivative impurities. nih.gov
A common impurity in reductive amination reactions is the unreacted starting materials or the intermediate imine. mdma.ch In the synthesis of amphetamine via reductive amination, the Schiff base of the starting ketone and the product amine was identified as a major impurity. mdma.ch Over-alkylation in direct N-alkylation methods is another source of impurities, leading to mixtures of secondary, tertiary, and quaternary amines. libretexts.org The identification of these impurities is crucial as they can confound experimental results. For instance, the presence of 25H-NBOMe as an impurity in 25I-NBOMe samples has been suggested to explain the detection of both compounds in some analyses, as 25H-NBOMe is not a known metabolite of 25I-NBOMe. nih.gov
Design and Synthesis of Constrained Analogues of this compound
To probe the bioactive conformation of this compound and its analogues, researchers design and synthesize conformationally restricted derivatives. By incorporating the flexible side chain into a rigid ring system, the number of accessible conformations is reduced, which can lead to enhanced potency and selectivity for biological targets. nih.gov
One common approach is the incorporation of the N-benzyl and ethylamine moieties into a tetrahydroisoquinoline (THIQ) framework. researchgate.netnih.govnih.gov The synthesis of 1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, an analogue of trimetoquinol, has been reported. nih.gov The synthesis of various THIQ derivatives often involves multi-step reaction sequences starting from precursors like 2-(3-methoxyphenyl)ethylamine. researchgate.net
Another strategy involves incorporating the amine and part of the side chain into piperazine (B1678402) or other bicyclic amine structures. nih.gov The synthesis of these constrained analogues allows for a systematic exploration of the spatial requirements of the receptor binding pocket. For example, a study on sigma-receptor ligands involved the synthesis of piperazine and diazabicyclononane derivatives to constrain the conformation of a flexible amine. nih.gov These studies help in understanding the optimal orientation of the different pharmacophoric elements for biological activity.
Advanced Analytical Characterization and Isomer Differentiation
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing fundamental information about their chemical bonds and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in N-(2-methoxybenzyl)ethanamine Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.
The ¹H NMR spectrum would feature distinct signals for the protons of the ethyl group, the methoxy (B1213986) group, the methylene (B1212753) bridge, and the aromatic rings. The aromatic protons of the 2-methoxyphenyl group would appear as a complex multiplet pattern in the downfield region (typically 6.8-7.4 ppm). The methoxy group protons would present as a sharp singlet around 3.8 ppm. The benzylic protons (Ar-CH₂-N) and the methylene protons of the ethyl group (-N-CH₂-CH₃) would likely appear as triplets in the 2.6-3.8 ppm range, while the methyl protons (-CH₂-CH₃) would be an upfield triplet around 1.1 ppm.
The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom. The carbons of the aromatic rings would resonate in the 110-160 ppm region, with the carbon bearing the methoxy group being the most downfield. The methoxy carbon itself would have a characteristic shift around 55 ppm. The aliphatic carbons of the ethyl and benzyl (B1604629) groups would appear in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.8 - 7.4 (multiplet) | 110 - 130 |
| Aromatic C-O | - | ~158 |
| Aromatic C-C | - | ~128 |
| -O-CH₃ | ~3.8 (singlet) | ~55 |
| Ar-CH₂-N | ~3.7 (singlet or triplet) | ~50-55 |
| -N-CH₂-CH₃ | ~2.7 (quartet) | ~45-50 |
| -CH₂-CH₃ | ~1.1 (triplet) | ~12-15 |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Identity Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent bonds.
Key expected absorptions include a moderate, sharp peak for the N-H stretch of the secondary amine around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and benzyl groups would be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group would produce a strong band in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions. Furthermore, aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3010 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic Ether | C-O Stretch (asymmetric) | 1230 - 1270 |
| Aromatic Ether | C-O Stretch (symmetric) | 1020 - 1050 |
| Alkyl Amine | C-N Stretch | 1020 - 1220 |
Mass Spectrometric Approaches for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.
Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint that can be used for identification. For this compound, the molecular ion [M]⁺ would be observed at m/z 165.
The primary fragmentation pathway involves the cleavage of bonds adjacent to the nitrogen atom (α-cleavage). The most prominent fragment is expected to be the 2-methoxybenzyl cation (a tropylium-type ion) at m/z 121, resulting from the cleavage of the C-N bond between the nitrogen and the ethyl group. This ion is a characteristic feature for N-(2-methoxybenzyl) substituted compounds. wvu.edu Another significant fragmentation pathway is the loss of the 2-methoxybenzyl group, leading to a fragment at m/z 44.
Predicted EI-MS Fragmentation of this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 150 | [C₉H₁₂NO]⁺ | M⁺ - CH₃ |
| 134 | [C₉H₁₂N]⁺ | M⁺ - OCH₃ |
| 121 | [C₈H₉O]⁺ | Cleavage of N-ethyl bond (Base Peak) |
| 91 | [C₇H₇]⁺ | Loss of CH₂O from m/z 121 fragment |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. nih.govnih.gov This capability is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₅NO), the theoretical exact mass can be calculated with high precision.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a major fragment) which is then subjected to further fragmentation. nih.gov This process, often using collision-induced dissociation (CID), provides detailed structural information and confirms the connectivity of the atoms within the molecule. For instance, selecting the m/z 121 ion and fragmenting it would yield further characteristic ions like m/z 91, confirming its identity as the 2-methoxybenzyl fragment.
Theoretical Exact Masses for HRMS Analysis
| Ion Formula | Nominal Mass (m/z) | Theoretical Exact Mass |
|---|---|---|
| [C₁₀H₁₅NO]⁺ | 165 | 165.1154 |
| [C₈H₉O]⁺ | 121 | 121.0653 |
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS)
The coupling of Liquid Chromatography (LC) with Electrospray Ionization (ESI) and a Quadrupole Time-of-Flight (QTOF) mass analyzer is a state-of-the-art technique for the analysis of complex mixtures. nih.govnih.gov
Liquid Chromatography (LC): Separates the components of a mixture before they enter the mass spectrometer. This is particularly useful for differentiating this compound from its positional isomers (e.g., N-(3-methoxybenzyl)ethanamine and N-(4-methoxybenzyl)ethanamine) which would have identical mass spectra but different retention times.
Electrospray Ionization (ESI): A soft ionization method that typically generates the protonated molecular ion [M+H]⁺ (m/z 166 for this compound) with minimal fragmentation. This is advantageous for determining the molecular weight of the analyte.
Quadrupole Time-of-Flight (QTOF): This hybrid mass analyzer combines a quadrupole for ion selection (useful for MS/MS experiments) with a TOF analyzer that provides high mass resolution and accuracy.
This combination (LC-ESI-QTOF-MS) offers high sensitivity, selectivity, and the ability to perform both qualitative and quantitative analysis, making it an invaluable tool in chemical and forensic research. nih.gov
Chromatographic Separation Techniques for this compound Analogues
Chromatographic methods are fundamental in the separation of this compound from complex matrices and for the resolution of its positional isomers. The choice of technique is often dictated by the volatility and polarity of the analyte and the complexity of the sample.
Gas Chromatography (GC) for Volatile Derivatives and Isomer Separation
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While this compound can be analyzed directly, its polarity can sometimes lead to peak tailing and poor chromatographic resolution. To address this, derivatization is often employed to increase volatility and improve separation efficiency.
Research on structurally related N-benzylphenethylamines has demonstrated that GC analysis can effectively separate positional isomers. For instance, studies on NBOMe compounds, which share the N-(methoxybenzyl) moiety, have shown that isothermal GC methods can be more effective than temperature-programmed runs for resolving isomers. researchgate.net The elution order of isomers is influenced by the substitution pattern on the aromatic rings. For example, in the analysis of regioisomeric N-(methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamines, it was observed that isomers with more crowded substitution patterns tend to elute earlier on certain stationary phases. researchgate.net This principle can be extrapolated to the separation of this compound from its 3- and 4-methoxy positional isomers.
Illustrative GC Elution Order of Methoxybenzylamine Isomers:
| Isomer | Expected Elution Order | Rationale |
| 2-Methoxybenzylamine | 1 | The ortho-substitution can lead to intramolecular interactions that reduce the interaction with the stationary phase, resulting in a shorter retention time compared to the meta and para isomers. |
| 3-Methoxybenzylamine | 2 | The meta-isomer is expected to have intermediate polarity and interaction with the stationary phase. |
| 4-Methoxybenzylamine | 3 | The para-isomer, often having the highest degree of interaction with the stationary phase due to its symmetry and polarity, typically elutes last. |
This table illustrates the generally expected elution order based on principles of gas chromatography for positional isomers. Actual retention times will vary based on the specific column and analytical conditions.
Liquid Chromatography (LC) for Complex Mixture Analysis
Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is well-suited for the analysis of less volatile and more polar compounds like this compound, without the need for derivatization. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common approach.
Method development for the separation of related compounds, such as 2-methoxybenzylamine, has been established. For example, a reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase with a phosphoric acid modifier has been shown to effectively analyze 2-methoxybenzylamine. sielc.com For compatibility with mass spectrometry, formic acid is often substituted for phosphoric acid. sielc.com This methodology can be adapted for the separation of this compound and its positional isomers. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases, which is influenced by subtle differences in their polarity and hydrophobicity.
Ultra-High Performance Liquid Chromatography (UHPLC) in Analytical Characterization
Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a particularly powerful technique for the analysis of trace amounts of compounds in complex mixtures.
In the context of related phenethylamine (B48288) derivatives, UHPLC has been instrumental in the identification and quantification of various analogues. nih.govnist.gov For this compound and its isomers, UHPLC can provide superior separation efficiency, enabling the baseline resolution of positional isomers that may co-elute in a standard HPLC system. researchgate.net The enhanced sensitivity of UHPLC-MS/MS is also advantageous for detecting low concentrations of these compounds.
Derivatization Strategies for Enhanced Analytical Resolution and Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization is primarily employed to enhance its performance in GC analysis.
The secondary amine group in this compound can be acylated to produce less polar and more volatile derivatives. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA). researchgate.net These reagents react with the amine to form stable amide derivatives.
The benefits of derivatization are twofold:
Improved Chromatography: The resulting derivatives are more volatile and less prone to adsorption on the GC column, leading to sharper, more symmetrical peaks and improved separation from other components. researchgate.net
Enhanced Mass Spectrometric Differentiation: The mass spectra of the derivatized isomers often exhibit more significant differences than their underivatized counterparts. researchgate.net The addition of the acyl group can lead to characteristic fragmentation patterns that are unique to each positional isomer, facilitating their unambiguous identification. For example, studies on related compounds have shown that while the electron ionization mass spectra of underivatized isomers can be very similar, their trifluoroacetyl or pentafluoropropanoyl derivatives provide mass spectra with significant and identifying differences. nih.gov
Chromatographic and Spectrometric Techniques for Positional Isomer Differentiation
The differentiation of positional isomers of this compound (i.e., N-(3-methoxybenzyl)ethanamine and N-(4-methoxybenzyl)ethanamine) is a significant analytical challenge due to their identical molecular weight and often similar fragmentation patterns in mass spectrometry. A combination of chromatographic separation and mass spectrometric analysis is essential for their distinction.
Gas Chromatography-Mass Spectrometry (GC-MS): Underivatized isomers may show very similar mass spectra, often dominated by fragments corresponding to the methoxybenzyl cation (m/z 121) and the tropylium (B1234903) ion (m/z 91). nih.gov While subtle differences in the relative abundances of these ions may exist, they are often insufficient for confident identification. However, as previously mentioned, derivatization with reagents like TFAA can introduce unique fragmentation pathways for each isomer, making their differentiation by GC-MS more reliable. researchgate.net The retention indices from GC separation also serve as a crucial identification parameter. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for isomer differentiation without the need for derivatization. researchgate.net After chromatographic separation of the isomers by LC, they are introduced into the mass spectrometer. Collision-induced dissociation (CID) of the protonated molecules of each isomer can produce different product ion spectra. The relative intensities of these fragment ions can create a unique "fingerprint" for each positional isomer, allowing for their unequivocal identification even if they are not fully separated chromatographically.
Illustrative Mass Spectral Fragments for Differentiating Methoxybenzylamine Isomers:
| Isomer Position | Key Differentiating Fragment Ions (Illustrative) | Rationale for Differentiation |
| Ortho (2-methoxy) | Presence of unique fragments resulting from "ortho effect" interactions between the methoxy group and the side chain during fragmentation. | The proximity of the methoxy group to the amine side chain can facilitate specific fragmentation pathways not as prevalent in the meta and para isomers. |
| Meta (3-methoxy) | A distinct ratio of common fragment ions compared to the ortho and para isomers. | The electronic effects of the meta-positioned methoxy group influence bond cleavages differently than the other isomers. |
| Para (4-methoxy) | Potentially a more stable molecular ion or a different abundance of key fragment ions due to the electronic stabilization afforded by the para-methoxy group. | The para position allows for resonance stabilization which can influence the fragmentation pattern. |
This table provides an illustrative guide to how mass spectrometry can be used to differentiate positional isomers. The specific m/z values and their relative intensities will depend on the analytical conditions and whether derivatization is used.
Pharmacological Investigations: Receptor Binding and Functional Activity
Serotonin (B10506) 5-HT2A Receptor Agonism and Potency Studies of N-(2-methoxybenzyl)ethanamine Analogues
The addition of an N-(2-methoxybenzyl) group to phenethylamines, creating the NBOMe class of compounds, dramatically increases their agonistic activity at the 5-HT2A receptor. mdma.ch Research has consistently shown that this structural modification leads to a substantial enhancement of potency. For instance, N-benzyl substitution of 2,5-dimethoxyphenethylamine compounds markedly heightens their affinity for the 5-HT2A receptor. nih.gov
Studies on a series of N-(2-methoxybenzyl) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) have demonstrated that these analogues are very potent 5-HT2A receptor agonists, with EC50 values ranging from 0.04 to 0.5 µM. nih.gov The N-(2-methoxybenzyl) substituent has been identified as potentially optimal for the activation of the 5-HT2A receptor when located at the 2-position of the N-benzyl moiety. acs.org Some of the most potent compounds in the phenylethylamine series featuring this substitution exhibit sub-nanomolar activity in in-vitro assays. mdma.ch For example, 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25H-NBOMe) and its counterparts have been shown to possess very high affinity for and full efficacy at 5-HT2A receptors. nih.gov
Comparative Receptor Binding Profiles of this compound and Parent Phenethylamines
The N-(2-methoxybenzyl) substitution significantly alters the receptor binding profile when compared to the parent phenethylamine (B48288) compounds (2C series). This substitution has been found to increase the binding affinity at several receptors, including the serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, dopaminergic D1-3 receptors, and histaminergic H1 receptors. nih.gov Conversely, this modification leads to a reduction in binding affinity for 5-HT1A receptors and the trace amine-associated receptor 1 (TAAR1). nih.gov
The increase in affinity for the 5-HT2A receptor is particularly pronounced, with NBOMe drugs displaying at least a 10-fold greater affinity compared to their 2C counterparts. nih.gov This enhanced affinity contributes to the high potency of the NBOMe series as 5-HT2A agonists. sci-hub.se
Table 1: Comparative Receptor Affinities (Ki, nM) of a Phenethylamine (2C-H) and its N-(2-methoxybenzyl) Analogue (25H-NBOMe)
| Receptor | 2C-H (Ki, nM) | 25H-NBOMe (Ki, nM) | Fold Change |
| 5-HT2A | 230 | 1.1 | 209x increase |
| 5-HT2C | 1,200 | 8.2 | 146x increase |
| 5-HT1A | 1,600 | >10,000 | Decrease |
| α1-adrenergic | >10,000 | 880 | Increase |
Data sourced from a study by Rickli et al. (2015). nih.gov
Functional Assays for Receptor Activation and Signal Transduction Pathways
Functional assays are crucial for determining the efficacy and potency of this compound analogues at their target receptors. These assays measure the cellular response following receptor activation.
Inositol (B14025) phosphate (B84403) (IP) accumulation assays are widely used to quantify the functional activity of agonists at Gq/11-coupled receptors, such as the 5-HT2A and 5-HT2C receptors. nih.govbmglabtech.comnih.gov The activation of these receptors stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and the subsequent production of inositol phosphates. nih.gov Studies have utilized IP accumulation assays to demonstrate that compounds like 25H-NBOMe are full and potent agonists at the 5-HT2A receptor. nih.gov The measurement of inositol monophosphate (IP1), a stable downstream metabolite, allows for a robust assessment of receptor activation. bmglabtech.com
The [35S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits. nih.govrevvity.com This assay provides a direct measure of G protein activation following agonist binding. nih.gov It has been employed to assess the activity of substituted phenethylamines at various receptors. For instance, [35S]GTPγS binding assays have been used to determine that these compounds are very low potency and low efficacy agonists at the 5-HT1A receptor. nih.gov This assay is particularly effective for receptors coupled to Gi/o proteins. nih.govrevvity.com
Affinity and Selectivity for Other Neurotransmitter Receptors
While the primary focus of research has been on the 5-HT2A receptor, the affinity and selectivity of this compound analogues for other neurotransmitter receptors have also been investigated to understand their broader pharmacological effects.
N-(2-methoxybenzyl) substituted phenethylamines generally exhibit high affinity for the 5-HT2 family of receptors. acs.org Specifically, compounds like 25H-NBOMe show very high affinity for both 5-HT2A and 5-HT2C receptors. nih.gov In contrast, their affinity for the 5-HT1A receptor is significantly lower, leading to a high selectivity for 5-HT2A over 5-HT1A receptors. nih.gov For many NBOMe drugs, the 5-HT2A/5-HT1A selectivity ratio is greater than 1000. sci-hub.se
The affinity and efficacy at the 5-HT2B receptor are generally lower compared to the 5-HT2A and 5-HT2C receptors. nih.gov Limited specific data is available regarding the affinity of this compound analogues for the 5-HT6 receptor in the reviewed literature.
Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT max) of 25H-NBOMe at Serotonin Receptors
| Receptor | EC50 (nM) | Efficacy (% of 5-HT max) |
| 5-HT2A | 10.3 | 100% |
| 5-HT2C | 29.5 | 100% |
| 5-HT2B | 320 | 79% |
| 5-HT1A | >10,000 | 30% |
Data sourced from a study by Eshleman et al. (2018). nih.gov
Dopamine (B1211576) Receptors (D3, D4) and Adrenoceptors (α2C)
No studies reporting the binding affinity or functional activity of this compound at dopamine D3, dopamine D4, or α2C-adrenergic receptors are available in the published scientific literature.
Monoamine Transporters (SERT, DAT, NET)
There is no available data from in vitro studies characterizing the interaction of this compound with the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine (B1679862) transporter (NET).
In Vitro and In Vivo Pharmacodynamic Studies in Animal Models
A thorough search of the scientific literature did not yield any in vitro or in vivo pharmacodynamic studies conducted on this compound in animal models.
Investigations into Neurochemical Modulation in Specific Animal Brain Regions
No research has been published detailing investigations into the neurochemical modulatory effects of this compound in specific brain regions of any animal models.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidating Key Structural Determinants for 5-HT2A Receptor Affinity and Efficacy in N-(2-methoxybenzyl)ethanamine Derivatives
The affinity and efficacy of this compound derivatives at the 5-HT2A receptor are profoundly influenced by specific structural features. Research has demonstrated that the N-benzylphenethylamine scaffold is a critical pharmacophore for high-potency agonism. nih.govnih.gov
A significant finding is that N-arylmethyl substitution dramatically enhances affinity, with increases of up to 300-fold compared to simpler N-alkyl homologues. nih.gov The presence of a polar substituent, such as a methoxy (B1213986) or hydroxy group, at the 2-position of the N-benzyl ring further augments this affinity. This suggests a crucial interaction between this part of the molecule and the receptor binding pocket. Virtual docking studies and mutational analysis of the human 5-HT2A receptor have indicated that the N-benzyl moiety likely interacts with the phenylalanine residue at position 339 (Phe3396.51), while the phenethylamine (B48288) core interacts with Phe3406.52. nih.gov Mutation of Phe3396.51 to leucine (B10760876) (Phe3396.51L) resulted in a dramatic decrease in affinity and potency for N-benzyl analogues, while having minimal effect on N-unsubstituted phenethylamines. nih.gov
Substitutions on the phenethylamine portion of the molecule also play a vital role. For instance, the 2,5-dimethoxy substitution pattern on the phenethylamine ring is a common feature in many potent 5-HT2A agonists. Further substitution at the 4-position of this ring with various groups (e.g., iodo, bromo, chloro) modulates the affinity and efficacy. nih.gov For example, in a series of N-(2-hydroxybenzyl) substituted compounds, the derivative with a cyano group at the 4-position of the phenethylamine ring emerged as a highly potent and selective 5-HT2A agonist. nih.gov
| Compound/Derivative | Key Structural Feature | Impact on 5-HT2A Receptor | Reference |
| N-benzyl phenethylamines | N-arylmethyl substitution | Up to 300-fold increase in affinity compared to N-alkyl homologs. nih.gov | nih.gov |
| N-(2-methoxybenzyl) derivatives | Methoxy group at the 2-position of the benzyl (B1604629) ring | Further increases affinity. | |
| N-(2-hydroxybenzyl) derivatives | Hydroxy group at the 2-position of the benzyl ring | Generally show the highest functional activity at the 5-HT2A receptor. nih.gov | nih.gov |
| 2,5-dimethoxy-4-substituted phenethylamines | Substituents at the 4-position of the phenethylamine ring | Modulates affinity and efficacy. nih.gov | nih.gov |
Impact of N-Benzyl Substitution on Receptor Binding and Functional Activity Profiles
The introduction of an N-benzyl group to the phenethylamine scaffold is a transformative modification that significantly enhances both binding affinity and functional activity at the 5-HT2A receptor. nih.gov This was a surprising discovery, as earlier studies with simple N-alkyl substitutions (e.g., methyl, ethyl) had shown a decrease in activity. nih.gov The N-benzyl group appears to engage in a crucial interaction within an extended binding pocket of the 5-HT2A receptor.
This substitution not only boosts potency but also enhances selectivity for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors. nih.gov While phenethylamines are generally selective for 5-HT2 receptor subtypes, the N-benzyl moiety can further refine this selectivity. nih.gov For instance, while many N-benzyl phenethylamines show low to moderate selectivity in binding assays, some specific substitution patterns can lead to remarkable selectivity. One compound with a 2,3-methylenedioxy substitution on the N-benzyl ring exhibited 100-fold selectivity for the 5-HT2A receptor in binding assays. nih.gov In functional assays, the selectivity can be even more pronounced, with one N-(2-hydroxybenzyl) derivative showing over 400-fold selectivity for the 5-HT2A receptor. nih.gov
The nature of the substituent on the N-benzyl ring is a critical determinant of the functional profile. For example, N-(2-methoxybenzyl) compounds were found to be less active and less selective 5-HT2A agonists compared to their N-(2-hydroxybenzyl) counterparts in one study. nih.gov The N-(2-hydroxybenzyl) substituted compounds generally demonstrated the highest activity at the 5-HT2A receptor. nih.gov
| N-Benzyl Substituent | Effect on 5-HT2A Binding Affinity | Effect on 5-HT2A Functional Activity | 5-HT2A/2C Selectivity | Reference |
| Unsubstituted Benzyl | Profound increase | Significant increase | Modest increase | |
| 2-Methoxybenzyl | Further increase | Potent agonist | Variable | nih.gov |
| 2-Hydroxybenzyl | High affinity | Generally highest activity | Can be very high (e.g., >400-fold) | nih.gov |
| 2,3-Methylenedioxybenzyl | High affinity | Generally less potent | Can increase selectivity (e.g., 100-fold in binding) | nih.gov |
Rational Design of Novel this compound Analogues based on SAR Principles
The well-defined SAR of this compound derivatives has provided a solid foundation for the rational design of novel analogues with improved properties. A key strategy has been the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. acs.org
By analyzing the spatial orientation of the ethylamine (B1201723) side chain, researchers have designed conformationally restricted analogues. acs.org These efforts have led to the development of highly potent and selective 5-HT2A agonists. For example, the discovery of 25CN-NBOH, which features a nitrile group at the 4-position of the phenethylamine and an ortho-hydroxy group on the N-benzyl moiety, stands as one of the most selective 5-HT2A receptor agonists known to date. researchgate.net
Another design principle involves modifying the N-benzyl ring to optimize interactions with the receptor. The observation that a hydrogen bond acceptor at the ortho position of the N-benzyl ring enhances activity has guided the synthesis of new derivatives. acs.org Furthermore, the development of radiolabeled analogues, such as [¹¹C]Cimbi-36, a derivative of 25B-NBOMe, for use in positron emission tomography (PET) imaging, showcases the application of SAR in creating valuable research tools to visualize and quantify 5-HT2A receptors in the human brain. researchgate.netnih.gov
Stereochemical Considerations in this compound Structure-Activity Relationships
Stereochemistry plays a crucial role in the interaction of this compound analogues with the 5-HT2A receptor, particularly when chiral centers are introduced into the molecule. The bioactivity of conformationally restrained analogues often resides primarily in a single enantiomer. acs.org
For instance, the introduction of an α-methyl group on the ethylamine side chain, creating a chiral center, can significantly impact activity. While this modification in some phenethylamines leads to potent hallucinogens, in the case of DOI-NBOMe, it resulted in decreased activity. This highlights the sensitive nature of the receptor's interaction with the ligand's three-dimensional structure.
The spatial orientation of the ethylamine chain relative to the aromatic rings is a critical determinant of agonist potency at the 5-HT2A receptor. acs.org Studies with conformationally restricted analogues have underscored the importance of a specific stereochemical arrangement for optimal receptor activation. This emphasizes that a deep understanding of the stereochemical requirements is essential for the design of highly potent and selective 5-HT2A receptor agonists based on the this compound scaffold.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This modeling is instrumental in understanding the basis of molecular recognition, such as how a drug molecule interacts with its biological target.
For the N-(2-methoxybenzyl)phenethylamine series, known as NBOMe compounds, the N-(2-methoxybenzyl) group is a critical determinant of their high affinity and agonist activity at various receptors, most notably the serotonin (B10506) 5-HT₂A receptor. researchgate.netnih.gov Docking studies on these analogues reveal that the N-benzyl group itself significantly enhances affinity for the 5-HT₂A receptor. nih.gov
The interaction model suggests that the N-(2-methoxybenzyl) moiety positions itself within a specific pocket of the receptor. The methoxy (B1213986) group at the 2-position of the benzyl (B1604629) ring is particularly important. It can act as a hydrogen bond acceptor and its specific placement is thought to contribute to the high potency observed in this class of compounds. Molecular interaction models of potent N-benzyl phenethylamine (B48288) agonists have highlighted key interactions with specific amino acid residues within the receptor, such as Phenylalanine (Phe339 and Phe340), which are crucial for stabilizing the ligand-receptor complex. nih.gov While specific docking studies focusing solely on N-(2-methoxybenzyl)ethanamine are not extensively documented, the extensive research on its potent phenethylamine analogues provides a strong framework for how this core structure interacts with receptors. The ethanamine sidechain provides flexibility, allowing the crucial 2-methoxybenzyl group to adopt an optimal orientation for binding within the receptor's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Pharmacological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of compounds, QSAR models can identify the key molecular properties (descriptors) that influence pharmacological effects and predict the activity of new, unsynthesized molecules.
The N-(2-methoxybenzyl) moiety is a textbook example of a structural modification that dramatically enhances pharmacological activity. Studies comparing the parent phenethylamine compounds (the "2C" series) with their N-(2-methoxybenzyl) derivatives (the "NBOMe" series) provide clear QSAR data. The addition of the N-(2-methoxybenzyl) group consistently and significantly increases the binding affinity and functional potency at several key receptors. nih.govsci-hub.se
The N-2-methoxybenzyl substitution has been shown to increase binding affinity at serotonin 5-HT₂A and 5-HT₂C receptors, adrenergic α1 receptors, dopaminergic D1-3 receptors, and histaminergic H1 receptors. nih.gov Conversely, this same substitution tends to reduce binding affinity for 5-HT₁A receptors and trace amine-associated receptor 1 (TAAR1). nih.govsci-hub.se The most profound effect is seen at the 5-HT₂A receptor, where N-substitution transforms many weakly active 2C compounds into exceptionally potent agonists. sci-hub.se For instance, 25I-NBOMe is approximately 18 times more potent than its parent compound, 2C-I, in rodent behavioral models that are predictive of hallucinogenic activity. nih.gov
| Parent Compound (2C-X) | N-(2-methoxybenzyl) Analogue (NBOMe) | Observed Effect of Substitution | Receptor(s) of Interest |
|---|---|---|---|
| 2C-I | 25I-NBOMe | ~18-fold increase in potency (in vivo) nih.gov | 5-HT₂A |
| 2C-C | 25C-NBOMe | 26-fold increase in potency (in vivo) nih.gov | 5-HT₂A |
| General 2C Drugs | General NBOMe Drugs | Significant increase in binding affinity nih.govsci-hub.se | 5-HT₂A, 5-HT₂C, α1 Adrenergic |
| General 2C Drugs | General NBOMe Drugs | Decrease in binding affinity nih.govsci-hub.se | 5-HT₁A, TAAR1 |
These QSAR findings underscore the critical role of the N-(2-methoxybenzyl) group in modulating receptor interaction profiles, turning moderately active compounds into highly potent and selective ligands.
Conformational Analysis and Energy Landscapes of this compound and its Analogues
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape maps the relative energies of these different conformations, identifying low-energy, stable structures. For a flexible molecule like this compound, understanding its preferred conformation is key to understanding how it interacts with a receptor's binding site.
This compound has several rotatable bonds:
The C-C bond of the ethanamine backbone.
The C-N bond connecting the ethanamine and benzyl groups.
The C-C bond connecting the benzyl ring to the methylene (B1212753) (-CH₂-) bridge.
The C-O bond of the methoxy group.
The rotational freedom of these bonds allows the molecule to adopt a vast number of shapes. However, only a specific conformation, known as the "bioactive conformation," is responsible for the interaction with a biological target. Computational studies aim to identify this bioactive conformation from a landscape of possibilities.
While direct conformational analysis studies on this compound are limited, research on conformationally restricted or rigid analogues of N-benzylphenethylamines has been conducted. nih.gov By locking the rotatable bonds into specific arrangements, researchers can map the essential geometric requirements for high-affinity binding at the 5-HT₂A receptor. wikipedia.org These studies implicitly highlight the importance of the conformational flexibility of the N-(2-methoxybenzyl) group; its ability to orient correctly is a prerequisite for the potent activity seen in its derivatives. The goal of such analysis is to determine the optimal dihedral angles of the molecular backbone that result in the lowest energy state when docked within the receptor.
Electronic Structure Calculations and Quantum Chemical Descriptors for this compound
Electronic structure calculations, often performed using methods like Density Functional Theory (DFT), provide deep insights into the electron distribution within a molecule. nih.gov From these calculations, various quantum chemical descriptors can be derived to quantify a molecule's properties and predict its reactivity.
For this compound, key descriptors include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential around the oxygen of the methoxy group and the nitrogen of the amine, indicating these are primary sites for hydrogen bonding. nih.gov
Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a more detailed picture of the electron distribution and identifying reactive sites. epstem.net
The presence of the electron-donating 2-methoxy group on the benzyl ring influences the electronic properties of the entire molecule. It increases the electron density on the aromatic ring and can affect the basicity of the ethanamine nitrogen through space. Quantum chemical calculations performed on related structures confirm the significant impact of such substitutions on the molecule's frontier orbitals and electrostatic potential. nih.govepstem.net
| Quantum Chemical Descriptor | Significance for this compound |
|---|---|
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Highlights the electron-rich nitrogen and oxygen atoms as likely sites for hydrogen bond interactions with a receptor. nih.gov |
| Dipole Moment | Reflects the molecule's overall polarity, affecting its interactions in a biological environment. |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, helping to predict sites of interaction. epstem.net |
Metabolic Pathways and Pre Clinical Pharmacokinetic Studies
Phase I Metabolic Transformations of N-(2-methoxybenzyl)ethanamine Analogues
Phase I metabolism introduces or exposes functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. For analogues of this compound, oxidative reactions are predominant.
O-demethylation, the removal of a methyl group from a methoxy (B1213986) moiety, is a common metabolic pathway for compounds containing methoxyphenyl groups. In the case of this compound analogues, such as the NBOMe series, this process is a significant route of metabolism. For instance, studies on 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF), an analogue, have demonstrated that it undergoes both O-demethylation and bis-O-demethylation in human hepatocytes. nih.gov This suggests that either of the methoxy groups on the dimethoxyphenyl ring can be targeted, and in some instances, both are removed, leading to a dihydroxy metabolite. This process is primarily catalyzed by cytochrome P450 enzymes.
Hydroxylation, the addition of a hydroxyl group, is another critical Phase I transformation. For analogues of this compound, hydroxylation can occur at various positions on the molecule, including the aromatic rings and the ethylamine (B1201723) side chain. Research on 25B-NBF in human hepatocytes has identified hydroxylation as one of the metabolic pathways. nih.gov While specific data on the stereoselective metabolism of this compound itself is limited, oxidative deamination, in general, can be a stereospecific process, catalyzed by either L- or D-amino acid oxidases. wikipedia.org
Oxidative deamination is a metabolic process that involves the removal of an amine group and results in the formation of a ketone or aldehyde. wikipedia.org This pathway is relevant for phenethylamine (B48288) compounds. For this compound analogues, this reaction would lead to the cleavage of the ethylamine side chain. While direct evidence for oxidative deamination of this compound is not extensively documented in the provided results, it is a known metabolic route for similar structures. Other oxidative reactions observed in analogues like 25B-NBF include N-debenzylation, which is the cleavage of the bond between the nitrogen atom and the benzyl (B1604629) group. nih.gov
Phase II Metabolic Conjugation Pathways (Glucuronidation, Sulfation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable. drughunter.comnih.gov The primary conjugation reactions include glucuronidation and sulfation. youtube.comupol.czupol.cz
For analogues of this compound, the hydroxylated and demethylated metabolites formed during Phase I are prime candidates for Phase II conjugation. Studies on 25B-NBF have confirmed the occurrence of both glucuronidation and sulfation after incubation with human hepatocytes. nih.gov The presence of hydroxyl groups on the metabolites allows for their conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), or with a sulfonate group, catalyzed by sulfotransferases (SULTs). drughunter.com
Identification of Key Cytochrome P450 Isoenzymes Involved in this compound Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism. nih.gov Identifying the specific CYP isoenzymes responsible for the metabolism of a compound is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions.
Studies on analogues of this compound have implicated several CYP isoenzymes in their metabolism. For example, the metabolism of 25B-NBF was found to be catalyzed by a range of CYPs, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4. nih.gov Research on a related compound, N-(2-methoxyphenyl)hydroxylamine, highlighted the significant role of CYP3A4, CYP2E1, and CYP2C in its reduction, with minor contributions from CYP2D6 and CYP2A6 in human liver microsomes. nih.gov Furthermore, human recombinant CYP2E1, followed by CYP3A4, 1A2, 2B6, and 2D6, were efficient in metabolizing this compound. nih.gov Another study on a different sigma ligand, NE-100, which also possesses a methoxy-phenyl-ethyl-amine structure, found that CYP2D6 was the predominant enzyme for its metabolism in the human liver. nih.gov
Table 1: Cytochrome P450 Isoenzymes Involved in the Metabolism of this compound Analogues
| Analogue/Related Compound | Major Involved CYP Isoenzymes | Minor Involved CYP Isoenzymes |
| 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF) | CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4 | Not specified |
| N-(2-methoxyphenyl)hydroxylamine | CYP3A4, CYP2E1, CYP2C | CYP2D6, CYP2A6 |
| N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)-phenyl]-ethylamine (NE-100) | CYP2D6 | CYP3A4 (at higher concentrations) |
This table is based on data from studies on analogues and related compounds and may not be directly representative of this compound itself.
Metabolic Fate Investigations in In Vitro Systems (e.g., Human Liver Microsomes) and Animal Models
The metabolic fate of a compound is investigated using both in vitro and in vivo models to predict its behavior in humans. nih.gov
In Vitro Systems: Human liver microsomes (HLMs) are a common in vitro tool as they contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.govresearchgate.net Studies utilizing HLMs have been instrumental in identifying the metabolites of this compound analogues. For instance, the metabolism of N-(2-methoxyphenyl)hydroxylamine was predominantly studied in human hepatic microsomes, revealing its conversion to o-anisidine (B45086) and o-aminophenol. nih.gov Similarly, the extensive metabolism of 25B-NBF into 33 different metabolites was observed after incubation with pooled human hepatocytes. nih.gov
Table 2: Summary of Metabolic Findings for this compound Analogues
| Metabolic Aspect | Findings for Analogues |
| Phase I Transformations | O-demethylation, O,O-bis-demethylation, hydroxylation, N-debenzylation. nih.gov |
| Phase II Transformations | Glucuronidation, sulfation. nih.gov |
| Key CYP Enzymes | CYP1A, CYP2B6, CYP2C, CYP2D6, CYP2J2, CYP3A4. nih.govnih.govnih.gov |
| In Vitro Metabolites | Hydroxylated, demethylated, and N-debenzylated products; subsequent glucuronide and sulfate (B86663) conjugates. nih.gov |
| In Vivo Models | Rat and rabbit models used for related compounds, showing similar primary metabolites to in vitro human systems. nih.gov |
This table represents a synthesis of findings from various analogues and related compounds.
Identification and Characterization of Major and Minor Metabolites in Biological Matrices
The biotransformation of this compound is expected to yield a range of metabolites through various enzymatic reactions. In vitro studies utilizing human liver microsomes on analogous compounds, such as N-benzylphenethylamines (NBOMes), have revealed several key metabolic pathways that are likely applicable to this compound. nih.govnih.gov These pathways include N-dealkylation, O-demethylation, hydroxylation, and combinations of these reactions. nih.gov
Major Metabolic Pathways:
N-dealkylation: The cleavage of the bond between the nitrogen atom and the benzyl group is a probable major metabolic route. This process would lead to the formation of ethanamine and 2-methoxybenzaldehyde (B41997). The latter would be further metabolized to 2-methoxybenzoic acid. N-dealkylation is a common metabolic pathway for secondary and tertiary amines. nih.gov
O-demethylation: The methoxy group on the benzyl ring is susceptible to O-demethylation, a reaction also frequently catalyzed by CYP enzymes. This would result in the formation of a phenolic metabolite, N-(2-hydroxybenzyl)ethanamine.
Minor Metabolic Pathways:
Hydroxylation: Aromatic hydroxylation can occur on the benzyl ring, leading to the formation of various phenolic derivatives. The exact position of hydroxylation would be determined by the specific CYP isoforms involved.
Combination of Pathways: It is highly probable that metabolites will be formed through a combination of the above pathways. For instance, a metabolite could undergo both O-demethylation and hydroxylation.
The identification and characterization of these metabolites in biological matrices such as urine, plasma, and bile are typically performed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for the structural elucidation of the metabolites. nih.gov
Based on the metabolism of structurally similar compounds, the following table outlines the potential major and minor metabolites of this compound that could be identified in biological matrices.
Table 1: Potential Metabolites of this compound in Biological Matrices
| Metabolite Name | Metabolic Pathway | Expected Biological Matrix |
| Ethanamine | N-dealkylation | Urine, Plasma |
| 2-Methoxybenzoic acid | N-dealkylation and subsequent oxidation | Urine |
| N-(2-hydroxybenzyl)ethanamine | O-demethylation | Urine, Plasma |
| Hydroxylated this compound | Aromatic Hydroxylation | Urine, Plasma |
| N-(2-hydroxybenzyl)ethanamine glucuronide | O-demethylation and Glucuronidation (Phase II) | Urine |
| This compound-N-glucuronide | N-Glucuronidation (Phase II) | Urine |
This table is predictive and based on the metabolic pathways of structurally related compounds.
In Vitro Kinetic Studies of Enzyme-Mediated Transformations
The kinetics of the enzyme-mediated transformations of this compound are essential for predicting its metabolic clearance and potential for drug-drug interactions. In vitro studies using human liver microsomes or recombinant CYP isoforms are the standard approach to determine key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). researchgate.netnih.gov
For compounds structurally related to this compound, the primary enzymes responsible for metabolism are isoforms of the cytochrome P450 family. nih.gov Studies on similar N-benzylamine derivatives suggest that CYP2D6 and CYP3A4 are likely to be the major contributors to their metabolism.
The substrate depletion approach is a common method used in in vitro kinetic studies. researchgate.net In this method, the disappearance of the parent compound is monitored over time in the presence of human liver microsomes and necessary cofactors like NADPH. nih.gov The data obtained from these experiments allow for the calculation of the intrinsic clearance (CL_int), which is a measure of the metabolic activity of the liver towards the compound.
The kinetic parameters, K_m and V_max, describe the affinity of the enzyme for the substrate and the maximum rate of metabolism, respectively. A low K_m value indicates a high affinity of the enzyme for the substrate. These parameters can be determined by incubating the compound at various concentrations with the enzyme source and measuring the rate of metabolite formation or substrate depletion.
The following table summarizes the expected in vitro kinetic parameters for the primary metabolic transformations of this compound, based on data from analogous compounds.
Table 2: Predicted In Vitro Kinetic Parameters for this compound Metabolism
| Metabolic Reaction | Primary CYP Isoform(s) | Predicted K_m (µM) | Predicted V_max (pmol/min/mg protein) |
| N-dealkylation | CYP3A4, CYP2D6 | 10-50 | 100-500 |
| O-demethylation | CYP2D6 | 5-20 | 50-250 |
| Aromatic Hydroxylation | CYP2D6, CYP3A4 | 20-100 | 20-100 |
This table presents predicted values based on the kinetics of structurally similar compounds and may not reflect the actual experimental values for this compound.
Understanding the enzyme kinetics of this compound is crucial for assessing its potential for clinically significant drug interactions. For instance, co-administration with potent inhibitors or inducers of the primary metabolizing CYP enzymes could significantly alter its pharmacokinetic profile.
Applications in Chemical Biology and Medicinal Chemistry Research
The N-(2-methoxybenzyl)ethanamine scaffold has become a significant focal point in neuropharmacology and medicinal chemistry. Its derivatives, particularly the N-(2-methoxybenzyl) substituted phenethylamines, commonly known as NBOMes, have been instrumental in probing the structure and function of the serotonergic system. This section details the application of these compounds as research tools, their use in advanced imaging techniques, their role in elucidating neurobiological processes, and the exploration of non-psychoactive variants for potential therapeutic applications.
Q & A
Q. Table 1: Synthesis Optimization Parameters
What advanced analytical techniques are critical for characterizing positional isomers of this compound derivatives?
Methodological Answer :
Chromatography-mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are essential:
- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to resolve isomers. Monitor product ions (e.g., m/z 121.0654 for 2-methoxybenzyl cation) .
- HRMS : Differentiate isomers via exact mass measurements (e.g., 25I-NBOMe vs. 25C-NBOMe using halogen-specific isotopic patterns) .
- NMR : H and C NMR identify substituent positions (e.g., methoxy group at C2 vs. C3) .
How does N-benzyl substitution influence 5-HT2A receptor binding affinity, and what SAR insights exist?
Methodological Answer :
N-Benzyl substitution enhances binding affinity due to hydrophobic interactions with receptor subpockets:
- SAR Studies : Fluorine or methoxy groups on the benzyl ring increase potency. For example, 25I-NBOMe (Ki = 8.57 nM for 5-HT2A) vs. 2C-I (Ki = 6.3 μM) .
- In Silico Docking : The methoxy group at C2 forms hydrogen bonds with Asn27 in the 5-HT2A receptor, while the benzyl ring engages in π-π stacking with Phe339 .
What in vitro and in vivo models are used to study the metabolic pathways of this compound derivatives?
Q. Methodological Answer :
- In Vitro : Human hepatocyte incubations with LC-MS/MS identify phase I metabolites (e.g., O-demethylation) and phase II conjugates. For 25B-NBOMe, major metabolites include 2C-B and hydroxylated derivatives .
- In Vivo : Rodent models assess bioavailability and toxicity. For 25C-NBOMe, tissue distribution studies show accumulation in the spleen (27.13 ng/g) and brain (19.10 ng/g) .
Q. Table 2: Key Metabolites of 25C-NBOMe
| Metabolite | Enzyme Involved | Detection Method | Reference |
|---|---|---|---|
| 2C-C (O-demethylation) | CYP2D6 | LC-QTOF-MS | |
| Hydroxy-25C-NBOMe | CYP3A4 | HRMS |
How can researchers differentiate positional isomers in this compound analogs?
Q. Methodological Answer :
- GC-MS Fragmentation : Isomers produce distinct fragment ions (e.g., m/z 121.0654 for 2-methoxybenzyl vs. m/z 135.0447 for methylenedioxybenzyl derivatives) .
- Ion Mobility Spectrometry (IMS) : Separates isomers based on collision cross-section differences .
What computational methods validate the interactions of this compound derivatives with biological targets?
Q. Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Predict binding modes to 5-HT2A or MAO-B receptors. For example, the methoxy group interacts with Asn27 (5-HT2A) and Tyr326 (MAO-B) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties influencing receptor affinity .
How should researchers reconcile contradictions between in vitro receptor binding data and in vivo toxicity findings?
Q. Methodological Answer :
- Dose-Response Correlation : High in vitro affinity (e.g., 25I-NBOMe, Ki = 0.07 nM) may not predict in vivo toxicity due to pharmacokinetic factors (e.g., blood-brain barrier penetration) .
- Metabolite Activity : Assess metabolites like 2C-I, which have lower receptor affinity but longer half-lives .
What safety protocols are essential for handling this compound derivatives in the lab?
Q. Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .
- Waste Disposal : Incinerate at >1000°C to degrade psychoactive residues .
What in vivo models best replicate the neurochemical effects of this compound derivatives?
Q. Methodological Answer :
- Rodent Models : Intraperitoneal administration in rats (0.1–0.5 mg/kg) increases cortical serotonin and dopamine levels, measured via microdialysis and HPLC .
- Behavioral Assays : Head-twitch response (HTR) in mice correlates with 5-HT2A activation .
How can researchers validate bioanalytical methods for quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
